molecular formula C36H46O22 B13812914 [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate

[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B13812914
M. Wt: 830.7 g/mol
InChI Key: XGAPZEWDQGJXHA-UHFFFAOYSA-N
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Description

The compound [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[75002,1403,703,1407,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate is a complex organic molecule with multiple functional groups, including acetoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the core hexacyclic structure. The acetoxy groups are introduced through acetylation reactions, which involve the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the acetoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetoxy groups can be reduced to hydroxy groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the acetoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialized polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Dihydroxy-6-[[12-[[4,5-dihydroxy-6-(hydroxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with hydroxy groups instead of acetoxy groups.

    [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl butyrate: Similar structure but with butyrate ester groups instead of acetate.

Uniqueness

The unique combination of acetoxy and hydroxy groups in this compound allows for a diverse range of chemical reactions and potential applications. Its hexacyclic core structure provides stability and rigidity, making it a valuable scaffold for further chemical modifications.

Properties

Molecular Formula

C36H46O22

Molecular Weight

830.7 g/mol

IUPAC Name

[3,4-diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H46O22/c1-13(37)46-10-22-27(49-15(3)39)29(51-17(5)41)25(43)20(53-22)8-31-33(45)24-12-48-32(36(57-24)35(31,34(31,33)58-32)55-19(7)56-36)9-21-26(44)30(52-18(6)42)28(50-16(4)40)23(54-21)11-47-14(2)38/h19-30,43-45H,8-12H2,1-7H3

InChI Key

XGAPZEWDQGJXHA-UHFFFAOYSA-N

Canonical SMILES

CC1OC23C4(C25C4(C6COC(C3(O1)O6)(O5)CC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)O)O)CC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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